molecular formula C18H18N6OS B15005761 4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate

4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate

Cat. No.: B15005761
M. Wt: 366.4 g/mol
InChI Key: KWRSBQWHKDAYMO-XLNRJJMWSA-N
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Description

(2Z)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a hydrazine moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-N-PHENYLACETAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the hydrazine moiety, and the final acetamide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the molecule, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(2Z)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-N-PHENYLACETAMIDE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl) (1Z)-2-anilino-N-(4-methylanilino)-2-oxoethanimidothioate

InChI

InChI=1S/C18H18N6OS/c1-13-8-10-15(11-9-13)21-22-17(26-18-23-19-12-24(18)2)16(25)20-14-6-4-3-5-7-14/h3-12,21H,1-2H3,(H,20,25)/b22-17-

InChI Key

KWRSBQWHKDAYMO-XLNRJJMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C(=O)NC2=CC=CC=C2)\SC3=NN=CN3C

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2)SC3=NN=CN3C

Origin of Product

United States

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